molecular formula C6H12S3 B12789879 trans-3,5-Diethyl-1,2,4-trithiolane CAS No. 38348-26-4

trans-3,5-Diethyl-1,2,4-trithiolane

Cat. No.: B12789879
CAS No.: 38348-26-4
M. Wt: 180.4 g/mol
InChI Key: WQXXXHMEBYGSBG-PHDIDXHHSA-N
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Description

trans-3,5-Diethyl-1,2,4-trithiolane: is an organic compound with the molecular formula C6H12S3 and a molecular weight of 180.354 . It belongs to the class of trithiolanes, which are cyclic sulfur compounds containing three sulfur atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3,5-Diethyl-1,2,4-trithiolane typically involves the reaction of diethyl sulfide with sulfur dichloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the trithiolane ring. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-3,5-Diethyl-1,2,4-trithiolane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of thiols and disulfides. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: The compound can participate in substitution reactions where one or more of the sulfur atoms are replaced by other functional groups.

Major Products Formed:

Scientific Research Applications

Chemistry: trans-3,5-Diethyl-1,2,4-trithiolane is used as a building block in the synthesis of more complex sulfur-containing compounds. It is also studied for its unique reactivity and potential as a ligand in coordination chemistry .

Biology: In biological research, this compound is investigated for its potential antimicrobial and antifungal properties. It is also used in the study of sulfur metabolism in microorganisms .

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of sulfur-containing drugs. Its unique structure makes it a candidate for drug design and development .

Industry: In the industrial sector, this compound is used as an intermediate in the production of various chemicals. It is also studied for its potential use in materials science, particularly in the development of sulfur-based polymers and coatings .

Mechanism of Action

The mechanism of action of trans-3,5-Diethyl-1,2,4-trithiolane involves its interaction with molecular targets through its sulfur atoms. The compound can form coordination complexes with metal ions, which can lead to various biochemical and chemical effects. The pathways involved in its mechanism of action include redox reactions, coordination chemistry, and sulfur metabolism .

Comparison with Similar Compounds

    cis-3,5-Diethyl-1,2,4-trithiolane: A stereoisomer of trans-3,5-Diethyl-1,2,4-trithiolane with different spatial arrangement of the ethyl groups.

    3,5-Diethyl-1,2,4-trithiolane: Another stereoisomer with different configurations.

    1,2,4-Trithiolane: A parent compound with no ethyl substitutions.

Uniqueness: this compound is unique due to its specific trans configuration, which imparts distinct chemical and physical properties compared to its cis and other stereoisomers.

Properties

CAS No.

38348-26-4

Molecular Formula

C6H12S3

Molecular Weight

180.4 g/mol

IUPAC Name

(3R,5R)-3,5-diethyl-1,2,4-trithiolane

InChI

InChI=1S/C6H12S3/c1-3-5-7-6(4-2)9-8-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

WQXXXHMEBYGSBG-PHDIDXHHSA-N

Isomeric SMILES

CC[C@@H]1S[C@H](SS1)CC

Canonical SMILES

CCC1SC(SS1)CC

Origin of Product

United States

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